

Physical and chemical properties of 2-Methyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-5-(trifluoromethyl)pyridine
Cat. No.:	B1319050

[Get Quote](#)

A Technical Guide to 2-Methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Methyl-5-(trifluoromethyl)pyridine**, a key building block in modern medicinal and agricultural chemistry. The unique combination of a pyridine scaffold and an electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties to target molecules, making this compound a valuable intermediate in the synthesis of various active ingredients.^{[1][2][3]} This guide covers its core properties, synthesis, applications, and safety protocols to support its effective use in research and development.

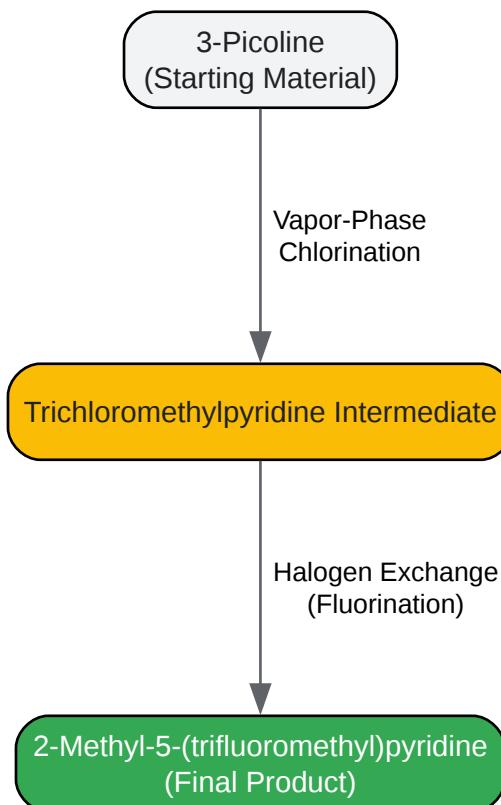
Core Properties and Identifiers

Precise identification and understanding of physical properties are fundamental for experimental design and implementation.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	31181-54-1 [4] [5] [6]
Molecular Formula	C ₇ H ₆ F ₃ N [4] [5] [7]
Molecular Weight	161.12 g/mol [4]
IUPAC Name	2-methyl-5-(trifluoromethyl)pyridine [4] [5]
Canonical SMILES	CC1=NC=C(C=C1)C(F)(F)F [4]
InChI Key	ZBCOTWQYKCHKQK-UHFFFAOYSA-N [4] [5]

Table 2: Physical and Chemical Properties


Property	Value	Source
Physical State	Solid [5] / Liquid	Sigma-Aldrich, Fluorochem [5]
Melting Point	-70 °C (-94 °F)	Sigma-Aldrich
Boiling Point	128 - 129 °C (262 - 264 °F)	Sigma-Aldrich
66 - 69 °C @ 56 mmHg [7]	Matrix Scientific [7]	
Density	0.943 g/cm ³ at 25 °C (77 °F)	Sigma-Aldrich

Synthesis and Reactivity

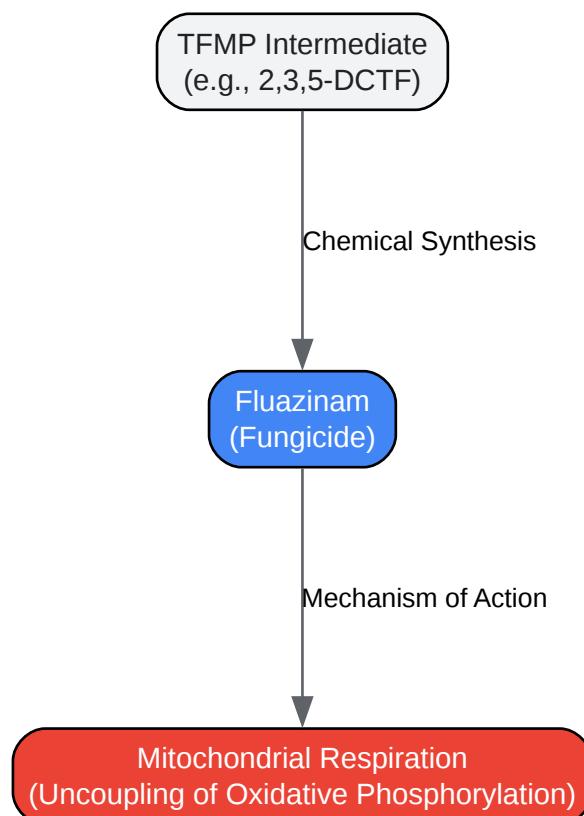
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of industrial chemistry, with several established routes. The most common methods involve the modification of readily available picoline (methylpyridine) precursors.

One prevalent industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (e.g., >300°C) over a transition metal-based catalyst.[\[1\]](#)[\[8\]](#) This process first converts the methyl group to a trichloromethyl group, which then undergoes a halogen exchange (Halex) reaction with a fluorine source like hydrogen fluoride (HF) to yield the desired trifluoromethyl group.[\[1\]](#)[\[9\]](#)

The trifluoromethyl group is strongly electron-withdrawing, which significantly lowers the pKa of the pyridine nitrogen and influences the regioselectivity of subsequent reactions on the aromatic ring. This electronic effect is a key factor in the biological activity of many pharmaceutical and agrochemical derivatives.[2]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of trifluoromethylpyridines from picoline.


Applications in Research and Development

2-Methyl-5-(trifluoromethyl)pyridine is primarily used as an intermediate or building block. The trifluoromethylpyridine (TFMP) motif it provides is integral to a wide range of commercially successful active ingredients, where it often enhances metabolic stability, binding affinity, and cell permeability.[2][3]

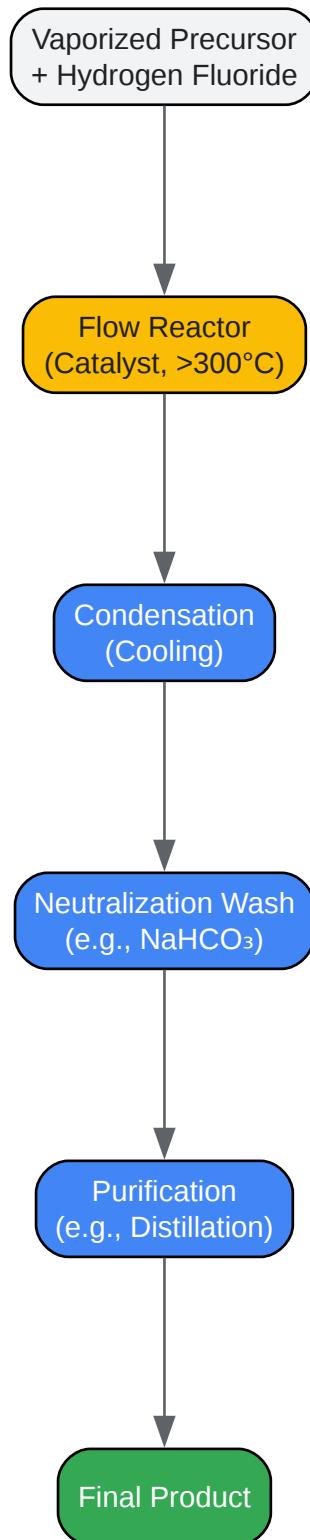
Key Application Areas:

- Agrochemicals: Derivatives of TFMP are used to create potent and selective herbicides, insecticides, and fungicides.[1][10]

- Herbicides: The intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is crucial for producing herbicides like Fluazifop-P-butyl.[8]
- Insecticides: The related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a precursor to the insect growth regulator Chlorfluazuron.[10] Another derivative, Flonicamid, is a potent aphicide.[10]
- Fungicides: 2,3,5-DCTF is also used to synthesize the fungicide Fluazinam, which acts by disrupting mitochondrial respiration in fungi.[10]
- Pharmaceuticals: Numerous TFMP-containing compounds are marketed as veterinary and human drugs, with many more currently in clinical trials.[1][3] The CF_3 group and pyridine ring are considered key pharmacophores that contribute to the desired biological activity.[2]

[Click to download full resolution via product page](#)

Application pathway from a TFMP intermediate to a commercial fungicide and its target.


Experimental Protocols

While a specific, detailed laboratory protocol for the synthesis of **2-Methyl-5-(trifluoromethyl)pyridine** is not publicly available, the following section describes a generalized experimental methodology for the key fluorination step, based on established industrial processes.[\[1\]](#)[\[9\]](#)

Conceptual Protocol: Vapor-Phase Fluorination of a Trichloromethylpyridine

- Objective: To convert a (trichloromethyl)pyridine intermediate to the corresponding (trifluoromethyl)pyridine via a halogen exchange reaction.
- Reactants:
 - (Trichloromethyl)pyridine precursor
 - Anhydrous Hydrogen Fluoride (HF)[\[9\]](#)
- Catalyst: A transition metal halide, such as iron(III) chloride (FeCl_3) or iron(III) fluoride (FeF_3), often on a solid support.[\[1\]](#)[\[9\]](#)
- Apparatus: A high-temperature flow reactor suitable for gas-phase reactions with corrosive materials.
- Procedure (Conceptual Steps):
 - The reactor containing the catalyst is heated to the target temperature (typically $>300^\circ\text{C}$).[\[1\]](#)
 - The (trichloromethyl)pyridine precursor is vaporized and co-fed into the reactor along with a stream of anhydrous hydrogen fluoride gas.
 - The gaseous mixture passes over the catalyst bed, where the chlorine-fluorine exchange occurs.
 - The product stream exiting the reactor is cooled to condense the organic components and unreacted starting material.
 - The crude product is washed with a basic aqueous solution (e.g., NaHCO_3) to neutralize any remaining acidic gases (HF, HCl).

- The organic phase is separated, dried, and purified, typically by fractional distillation, to isolate the final trifluoromethylpyridine product.

[Click to download full resolution via product page](#)

Conceptual experimental workflow for a vapor-phase fluorination reaction.

Safety and Handling

2-Methyl-5-(trifluoromethyl)pyridine is a hazardous chemical that requires strict safety measures during handling and storage.

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Description
Hazard	H226	Flammable liquid and vapour.
H302 + H332		Harmful if swallowed or if inhaled.
H311		Toxic in contact with skin.
H314		Causes severe skin burns and eye damage.
H335		May cause respiratory irritation.
Precaution	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261		Avoid breathing mist or vapours.
P280		Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P303+P361+P353		IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, impervious gloves, and chemical safety goggles or a face shield.[\[11\]](#) Respiratory protection

is required if vapors or aerosols are generated.

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from heat and all sources of ignition. The storage area should be locked up or accessible only to authorized personnel.
- Spills: In case of a spill, evacuate the area and move upwind. Use non-sparking tools and absorbent materials for cleanup. Prevent spillage from entering drains or waterways.[11]

Conclusion

2-Methyl-5-(trifluoromethyl)pyridine is a fundamentally important chemical intermediate whose value is derived from the unique properties of the trifluoromethylpyridine scaffold. Its application in the synthesis of a multitude of high-value agrochemical and pharmaceutical products underscores its significance in modern chemistry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and developers aiming to leverage this versatile building block for the creation of novel and effective molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-5-(trifluoromethyl)pyridine | C7H6F3N | CID 18361873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [[jstage.jst.go.jp](#)]
- 9. [patentimages.storage.googleapis.com](#) [[patentimages.storage.googleapis.com](#)]
- 10. Trifluoromethylpyridine: Its chemistry and applications [[researchoutreach.org](#)]
- 11. [store.apolloscientific.co.uk](#) [[store.apolloscientific.co.uk](#)]
- 12. [sds.fluorochem.co.uk](#) [[sds.fluorochem.co.uk](#)]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-5-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1319050#physical-and-chemical-properties-of-2-methyl-5-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com